

Standard Operating Procedure for Nanoparticle Tracking Analysis (NTA) Instrument Calibration

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	NNTA
CAS No.:	1124167-70-9
Cat. No.:	B609618

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Application Notes

Nanoparticle Tracking Analysis (NTA) is a powerful technique for the simultaneous measurement of particle size distribution and concentration in liquid suspensions. Accurate and reproducible NTA measurements are critically dependent on proper instrument calibration. This document provides a detailed standard operating procedure (SOP) for the calibration of NTA instruments, intended for researchers, scientists, and drug development professionals.

The calibration process involves the use of nanoparticle standards of a known size and concentration to verify and adjust the instrument's measurement parameters. This ensures the accuracy of the Stokes-Einstein equation calculation, which relates the Brownian motion of particles to their hydrodynamic diameter. Regular calibration is essential for maintaining data quality and ensuring inter-instrument and inter-laboratory comparability of results.

This SOP covers the preparation of calibration standards, instrument setup, data acquisition, and the definition of acceptance criteria for a successful calibration. Adherence to this protocol will enable users to confidently assess the performance of their NTA instrument and generate reliable particle characterization data.

Purpose

This document describes the standard procedure for the calibration of Nanoparticle Tracking Analysis (NTA) instruments to ensure the accuracy and reliability of particle size and concentration measurements.

Scope

This procedure applies to all NTA instruments used for the characterization of nanoparticles. The specific examples provided are based on commonly used platforms, but the principles are broadly applicable.

Responsibilities

It is the responsibility of the trained analyst to perform the calibration procedure as described in this SOP before conducting sample analysis. The laboratory supervisor is responsible for ensuring that all analysts are trained and that the calibration records are maintained.

Materials and Equipment

- NTA Instrument (e.g., Malvern NanoSight, Particle Metrix ZetaView)
- NIST-traceable nanoparticle standards (e.g., polystyrene latex beads, gold nanoparticles) of a known size (e.g., 100 nm) and concentration.
- High-purity, particle-free water (e.g., deionized, distilled, or filtered through a 0.02 μm filter)
- Micropipettes and sterile, nuclease-free pipette tips
- Vortex mixer
- Syringes (1 mL or 5 mL, depending on the instrument)
- Lint-free wipes

Health and Safety

Follow all laboratory safety guidelines. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and nanoparticle standards.

Experimental Protocols

Preparation of Calibration Standard

- Allow the nanoparticle standard stock solution to equilibrate to room temperature for at least 30 minutes before use.[1]
- Thoroughly mix the stock solution by gentle inversion or vortexing for 1-2 minutes to ensure a homogenous suspension.[2]
- Prepare a working dilution of the standard in particle-free water to achieve a particle concentration within the optimal range for the instrument, typically between 1×10^8 and 1×10^9 particles/mL.[3] For a 100 nm polystyrene standard, a final dilution of 1:250,000 is often recommended.[1][2]
 - Example Dilution Series:
 1. Prepare a 1:1000 dilution by adding 1 μ L of the stock standard to 999 μ L of particle-free water. This intermediate dilution can often be stored at 4°C for a short period.[2]
 2. Prepare the final 1:250,000 dilution by adding 8 μ L of the 1:1000 diluted standard to 2000 μ L of particle-free water.[2]

Instrument Setup and Pre-Measurement Checks

- Turn on the NTA instrument and the associated computer.
- Launch the NTA software. The software should automatically detect the instrument hardware.
- Thoroughly clean the sample viewing unit or flow cell.
 - Flush the system with particle-free water using the instrument's pump or by manually injecting with a syringe. Inject at least 10-20 mL of water.[1]

- Perform a "Cell Check" or "Clean Check" as prompted by the software to ensure the cleanliness of the measurement cell. The particle count in the clean water should be minimal.
- If the cell is not clean, repeat the washing procedure. For persistent contamination, follow the manufacturer's detailed cleaning protocol.

Data Acquisition

- Load the prepared calibration standard into the instrument using a clean syringe. Inject approximately 1-2 mL of the diluted standard, avoiding the introduction of air bubbles.[\[1\]](#)[\[2\]](#)
- Adjust the instrument settings for optimal particle visualization. This is an iterative process involving the adjustment of:
 - Focus: Adjust the focus to obtain sharp, well-defined images of the particles.
 - Camera Level/Shutter and Gain: Adjust the camera settings to ensure that the particles are clearly visible against the background without being oversaturated. A good starting point is to have no more than 20% of the particles saturated.
- For instruments with automated features, perform an auto-alignment and focus optimization as prompted by the software.[\[1\]](#)[\[2\]](#)
- Set the data acquisition parameters. A typical setting is to capture 3-5 videos of 30-60 seconds duration each.
- Initiate the measurement sequence. The software will record a series of videos of the particles undergoing Brownian motion.

Data Analysis and Acceptance Criteria

- After data acquisition is complete, the software will analyze the videos to track the movement of individual particles and calculate their size and the particle concentration.
- The primary outputs of the calibration measurement are the mean and mode particle size, and the particle concentration.

- Compare the measured values to the certified values of the nanoparticle standard.
- Acceptance Criteria:
 - Size: The measured mean or mode particle size should be within a specified percentage of the certified size of the standard. A common acceptance criterion is within $\pm 10\%$ of the nominal size. For more stringent requirements, a limit of $\pm 5\%$ may be used.
 - Concentration: The measured particle concentration should be within a specified range of the expected concentration based on the dilution of the standard. An acceptance criterion of $\pm 20\%$ of the expected concentration is often considered acceptable.
 - Polydispersity Index (PDI): While not always a formal calibration parameter, a low PDI value for a monodisperse standard indicates good measurement quality.
- If the calibration results are within the acceptance criteria, the instrument is considered calibrated and ready for sample analysis.
- If the calibration fails, refer to the troubleshooting section (Section 8.0).

Data Presentation

Summarize the calibration results in a structured table for easy comparison and record-keeping.

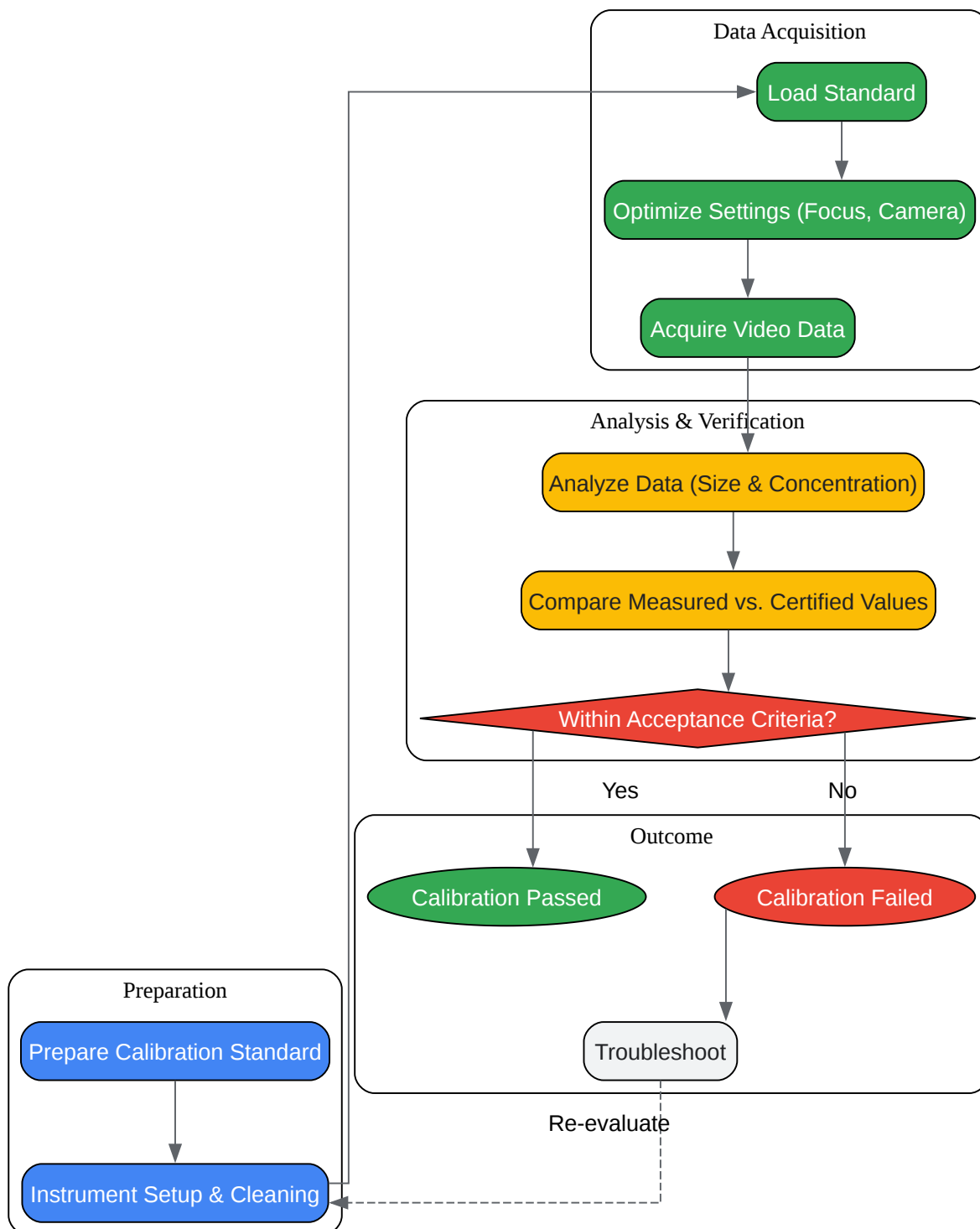
Parameter	Certified Value	Measured Value	Acceptance Criteria	Pass/Fail
Particle Size (nm)				
Mean Diameter	e.g., 100 nm	e.g., 90 - 110 nm		
Mode Diameter	e.g., 100 nm	e.g., 90 - 110 nm		
Particle Concentration				
Particles/mL	e.g., 1.0×10^8	e.g., 0.8 - 1.2 x 10^8		
Other				
Polydispersity Index (PDI)	N/A	< 0.2		
Temperature (°C)	N/A	Record Value		

Troubleshooting

Issue	Possible Cause(s)	Recommended Action(s)
Calibration Fails (Size)	Incorrect focus, incorrect temperature, contaminated standard, incorrect standard used.	<p>Re-focus the instrument.</p> <p>Ensure the temperature is stable and correctly recorded in the software. Prepare a fresh dilution of the standard. Verify that the correct standard is being used and that it has not expired.</p>
Calibration Fails (Concentration)	Incorrect dilution, air bubbles in the sample, suboptimal camera settings.	<p>Prepare a new, carefully performed dilution of the standard. Re-load the sample, ensuring no air bubbles are introduced. Optimize the camera level, shutter, and gain settings to ensure all particles are being detected without excessive background noise.</p>
High Particle Count in Blank	Contaminated particle-free water, dirty flow cell/viewing unit.	<p>Use freshly opened or filtered particle-free water. Perform a thorough cleaning of the flow cell/viewing unit according to the manufacturer's instructions.</p>
Unstable Readings	Sample not thermally equilibrated, presence of aggregates or contaminants.	<p>Allow the sample to sit in the instrument for a few minutes to reach thermal equilibrium. If aggregates are visible, prepare a fresh dilution of the standard. Ensure the work area is clean to prevent contamination of the sample.</p>

Visualization

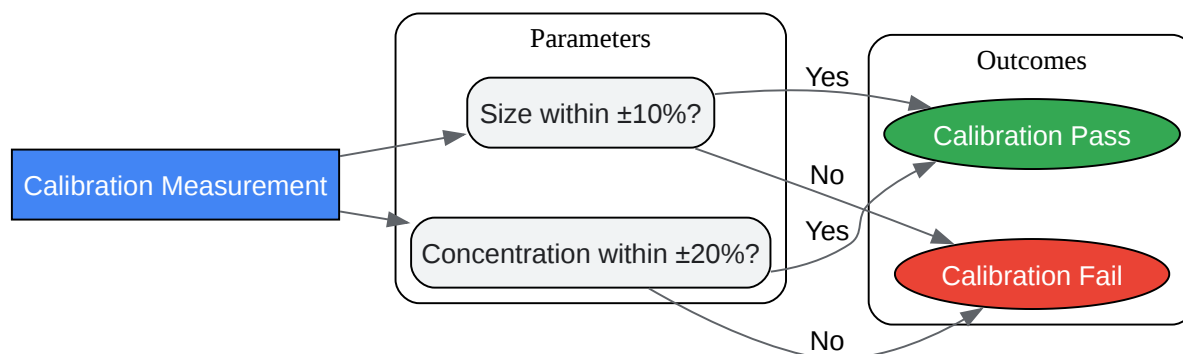
NTA Instrument Calibration Workflow



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Caption: Workflow for NTA instrument calibration.

Logical Relationship for Calibration Decision



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Caption: Decision logic for NTA calibration pass/fail.

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- To cite this document: BenchChem. [Standard Operating Procedure for Nanoparticle Tracking Analysis (NTA) Instrument Calibration]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609618/docs#standard-operating-procedure-for-nanoparticle-tracking-analysis-nta-instrument-calibration>]

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